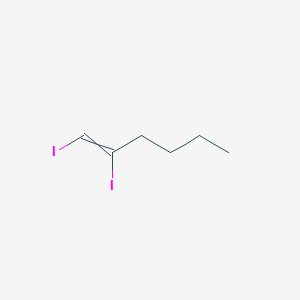
1,2-Diiodohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodohex-1-ene is an organoiodine compound characterized by the presence of two iodine atoms attached to the first and second carbon atoms of a hexene chain
Preparation Methods
1,2-Diiodohex-1-ene can be synthesized through several methods. One common synthetic route involves the addition of iodine to hex-1-ene in the presence of a catalyst. The reaction typically requires an inert solvent such as tetrahydrofuran (THF) and is conducted under controlled temperature conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Diiodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted hexenes.
Reduction Reactions: The compound can be reduced to form hex-1-ene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form diols or other oxygenated products.
Common reagents and conditions for these reactions include the use of solvents like THF, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1,2-Diiodohex-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoiodine compounds.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-diiodohex-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in electrophilic addition reactions, where they react with nucleophilic sites on other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1,2-Diiodohex-1-ene can be compared with other similar compounds, such as:
1,2-Diiodoethane: A shorter chain analog with similar reactivity but different physical properties.
1,2-Diiodopropane: Another analog with a three-carbon chain, used in similar types of reactions.
1,2-Diiodobutane: A four-carbon analog with comparable chemical behavior.
The uniqueness of this compound lies in its longer carbon chain, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
115482-64-9 |
|---|---|
Molecular Formula |
C6H10I2 |
Molecular Weight |
335.95 g/mol |
IUPAC Name |
1,2-diiodohex-1-ene |
InChI |
InChI=1S/C6H10I2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |
InChI Key |
HYLMYDXWDDADPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
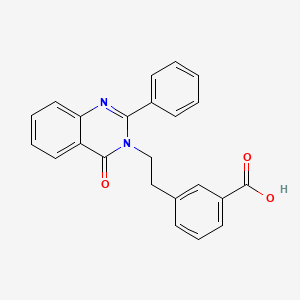
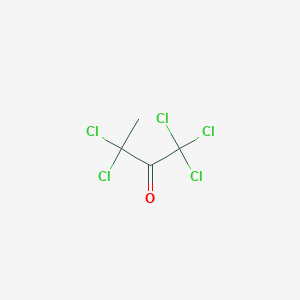
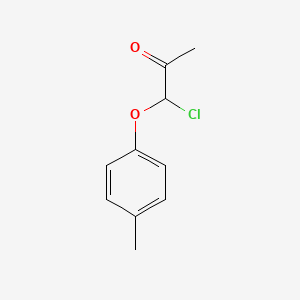
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
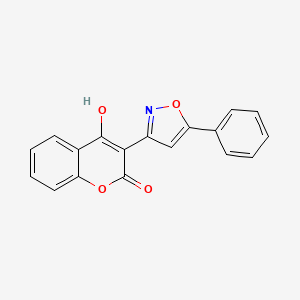
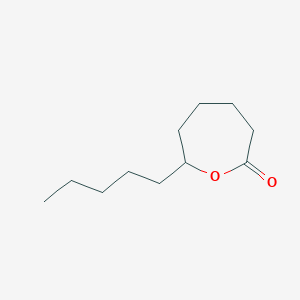
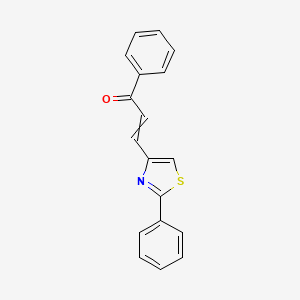
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
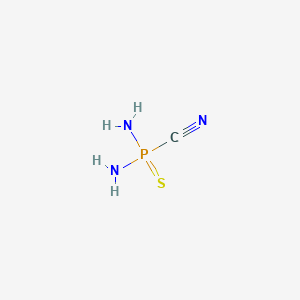
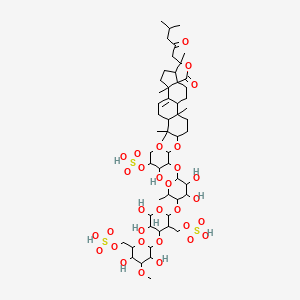

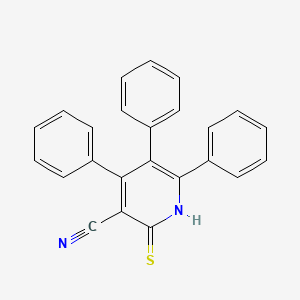
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
